N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide
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Overview
Description
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-1H-indole and 2-bromophenol.
Formation of Intermediate: The 5-bromo-1H-indole is reacted with an appropriate aldehyde to form the corresponding Schiff base.
Coupling Reaction: The Schiff base is then coupled with 2-bromophenol in the presence of a suitable catalyst to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide can be compared with other indole derivatives such as:
5-Bromoindole: A simpler indole derivative with similar bromine substitution but lacking the additional functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C18H15Br2N3O2 |
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Molecular Weight |
465.1 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(2-bromophenoxy)propanamide |
InChI |
InChI=1S/C18H15Br2N3O2/c1-11(25-17-5-3-2-4-15(17)20)18(24)23-22-10-12-9-21-16-7-6-13(19)8-14(12)16/h2-11,21H,1H3,(H,23,24)/b22-10+ |
InChI Key |
LTUMCUNQUVVJIT-LSHDLFTRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CNC2=C1C=C(C=C2)Br)OC3=CC=CC=C3Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CNC2=C1C=C(C=C2)Br)OC3=CC=CC=C3Br |
Origin of Product |
United States |
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